molecular formula C11H22N2O B11796219 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol

Cat. No.: B11796219
M. Wt: 198.31 g/mol
InChI Key: LJUFJYSJQRDOEI-UHFFFAOYSA-N
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Description

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a chemical compound with the molecular formula C11H22N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol typically involves the reaction of cyclopropylmethylamine with a suitable pyrrolidine derivative. One common method includes the following steps:

    Formation of the Intermediate: Cyclopropylmethylamine is reacted with a pyrrolidine derivative in the presence of a suitable base, such as sodium hydride, to form an intermediate compound.

    Addition of Ethanol: The intermediate is then reacted with ethanol under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of pyrrolidine derivatives on biological systems.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.

    Cyclopropylmethylamine: A precursor used in the synthesis of the target compound.

Uniqueness

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is unique due to its specific structure, which combines the properties of both pyrrolidine and cyclopropylmethylamine. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol, with the molecular formula C11H22N2O, is an organic compound characterized by its complex structure, which includes a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety. The compound's chiral center allows it to exist in various stereoisomeric forms, potentially influencing its biological activity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in relation to the central nervous system (CNS). Its chiral nature may facilitate selective binding to specific biological receptors or enzymes, modulating their activity and leading to various pharmacological effects. The compound has been studied for its potential therapeutic applications in medicinal chemistry.

The exact mechanism of action remains under investigation, but preliminary studies suggest that this compound may interact with several molecular targets, including:

  • G-Protein Coupled Receptors (GPCRs) : These are critical targets for drug development due to their role in transducing extracellular signals into cellular responses. The compound may act as an allosteric modulator, influencing receptor activity by binding to sites distinct from the orthosteric site .
  • Enzymatic Targets : The compound may modulate enzyme activity through competitive or non-competitive inhibition, impacting various biochemical pathways.

Interaction Studies

Interaction studies have revealed that this compound interacts with multiple biological targets. Such interactions are crucial for understanding its pharmacological profile. The following table summarizes some key findings from recent studies:

Target Type of Interaction Potential Effects
GABA ReceptorsModulationPotential anxiolytic effects
Dopamine ReceptorsAgonism/AntagonismInfluence on mood and reward pathways
Serotonin ReceptorsAllosteric modulationEffects on mood regulation and anxiety

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • CNS Activity : A study demonstrated that the compound exhibited anxiolytic-like effects in animal models, suggesting its potential use in treating anxiety disorders. The mechanism was attributed to modulation of GABAergic transmission .
  • Pain Management : Another investigation highlighted its analgesic properties when tested in pain models, indicating that it may serve as a candidate for developing new pain relief medications.
  • Neurotransmitter Interaction : Research focusing on neurotransmitter systems revealed that the compound could enhance dopaminergic signaling, which may have implications for treating conditions like depression and schizophrenia.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of the Pyrrolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The cyclopropylmethyl and amine functionalities are introduced under controlled conditions using solvents and catalysts optimized for high yield and purity.

In industrial settings, large-scale production may utilize continuous flow processes to enhance efficiency while minimizing waste .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanol

InChI

InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(13)9-12-8-10-3-4-10/h10-12,14H,1-9H2

InChI Key

LJUFJYSJQRDOEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCO)CNCC2CC2

Origin of Product

United States

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